Head-to-Head Cav1.2 Potency Comparison Across the Onychocin Congener Series
In a fluorescence-based Ca²⁺ influx assay, Onychocin B (compound 2) inhibited the L-type calcium channel Cav1.2 with an IC₅₀ of 7.1 ± 0.2 μM. The two closest natural congeners—compound 1 (cyclo-(N-MePhe-Val)₂) and compound 3 (cyclo-(N-MePhe-Ile)₂)—yielded IC₅₀ values of 6.2 ± 0.6 μM and 5.0 ± 0.9 μM, respectively [1]. The single Val→Ile substitution (compound 2 → compound 3) thus improves potency by ~1.4‑fold, while the symmetric Val‑only scaffold (compound 1) is ~1.15‑fold more potent than Onychocin B itself [1]. These data enable users to select the precise sequence that best matches their potency requirements, rather than assuming equipotency across the series.
| Evidence Dimension | Cav1.2 calcium channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.1 ± 0.2 μM (Onychocin B; compound 2) |
| Comparator Or Baseline | Compound 1: 6.2 ± 0.6 μM; Compound 3: 5.0 ± 0.9 μM; Diltiazem (reference drug): 2.2 ± 0.5 μM |
| Quantified Difference | Compound 2 is 1.15‑fold less potent than compound 1 and 1.42‑fold less potent than compound 3; all three are 2.3–3.6‑fold less potent than diltiazem. |
| Conditions | Fluorescence-based Ca²⁺ influx assay; Cav1.2 channel; all compounds tested under identical conditions (Table 4, J Nat Prod 2012). |
Why This Matters
If potency tiering is critical for an SAR campaign, the quantitative ranking (3 > 1 ≈ 2) provides a rational basis for selecting Onychocin B as a moderate-potency scaffold versus the higher-potency Ile₂ analog.
- [1] Pérez-Victoria I, Martín J, González-Menéndez V, de Pedro N, El Aouad N, Ortiz-López FJ, Tormo JR, Platas G, Vicente F, Bills GF, Genilloud O, Goetz MA, Reyes F. Isolation and Structural Elucidation of Cyclic Tetrapeptides from Onychocola sclerotica. J Nat Prod. 2012;75(6):1210–1214. doi:10.1021/np3000987. View Source
